molecular formula C14H17N3O B1388086 3-[4-(4-Methylpiperazino)phenyl]-3-oxopropanenitrile CAS No. 1135282-83-5

3-[4-(4-Methylpiperazino)phenyl]-3-oxopropanenitrile

Cat. No.: B1388086
CAS No.: 1135282-83-5
M. Wt: 243.3 g/mol
InChI Key: RQLABLZEBKNFTK-UHFFFAOYSA-N
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Description

3-[4-(4-Methylpiperazino)phenyl]-3-oxopropanenitrile is a nitrile-containing compound featuring a 3-oxopropanenitrile backbone linked to a phenyl ring substituted with a 4-methylpiperazine group. This structure confers unique physicochemical properties, including moderate polarity due to the nitrile and ketone functionalities, and enhanced solubility in polar solvents due to the piperazine moiety.

Properties

IUPAC Name

3-[4-(4-methylpiperazin-1-yl)phenyl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-16-8-10-17(11-9-16)13-4-2-12(3-5-13)14(18)6-7-15/h2-5H,6,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLABLZEBKNFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Methylpiperazino)phenyl]-3-oxopropanenitrile typically involves the reaction of 4-(4-Methylpiperazino)aniline with a suitable nitrile compound under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Methylpiperazino)phenyl]-3-oxopropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, oxides, and other functionalized molecules .

Mechanism of Action

The mechanism of action of 3-[4-(4-Methylpiperazino)phenyl]-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-[4-(4-Methylpiperazino)phenyl]-3-oxopropanenitrile is best contextualized through comparison with analogs sharing the 3-oxopropanenitrile core but differing in substituents on the piperazine or phenyl rings. Key examples include:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight Key Properties Biological/Pharmacological Relevance
This compound 4-Methylpiperazine on phenyl ~273.32* High polarity (nitrile + ketone), moderate solubility in DMSO/water mixtures Potential kinase inhibitor scaffold (inferred from piperazine-based analogs)
4-(4-Methylpiperazino)acetophenone (CAS 26586-55-0) Acetophenone linked to 4-methylpiperazine 218.29 Higher lipophilicity (ketone > nitrile), mp 98°C Intermediate in antipsychotic drug synthesis
3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile (CAS 717858-21-4) Phenethyl group on piperazine ~298.36 Enhanced hydrophobic interactions (phenethyl), 95% purity Investigated for CNS activity due to phenethyl moiety
3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile (CAS 62508-79-6) 2-Methoxyphenyl on piperazine 259.30 Density: 1.189 g/cm³, BP: 485.5°C Potential serotonin receptor modulator (methoxy group mimics neurotransmitter substituents)
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile (CAS 546116-57-8) Benzodioxolylmethyl on piperazine 287.32 High steric bulk (benzodioxole), logP ~1.8 (estimated) Antimicrobial applications (benzodioxole enhances membrane permeability)

*Calculated based on formula C₁₄H₁₆N₄O.

Key Findings :

Substituent Effects on Solubility :

  • The methylpiperazine group in the target compound improves water solubility compared to analogs with hydrophobic substituents (e.g., phenethyl or benzodioxolylmethyl groups) .
  • The nitrile group in 3-oxopropanenitrile derivatives enhances reactivity, enabling participation in click chemistry or nucleophilic additions .

Biological Activity Trends :

  • Piperazine rings with aromatic substituents (e.g., 2-methoxyphenyl or benzodioxolylmethyl) exhibit higher affinity for neurotransmitter receptors, as seen in CAS 62508-79-6 and 546116-57-8 .
  • Phenethyl-substituted analogs (e.g., CAS 717858-21-4) show enhanced blood-brain barrier penetration, making them candidates for CNS-targeted therapies .

Thermal Stability: The target compound’s thermal stability is likely intermediate between 4-(4-methylpiperazino)acetophenone (mp 98°C) and 3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile (BP 485.5°C), reflecting the balance between polar nitrile and flexible piperazine groups .

Biological Activity

3-[4-(4-Methylpiperazino)phenyl]-3-oxopropanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H17N3O
  • Molecular Weight : 243.30 g/mol

The compound features a piperazine moiety, which is often associated with various pharmacological activities, particularly in the context of neuropharmacology and cancer therapy.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies.

  • Case Study : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific kinases involved in cell proliferation and survival .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary results suggest that it may possess antibacterial properties, making it a candidate for further development in treating infections.

  • Research Findings : Similar compounds have been shown to inhibit bacterial growth, suggesting that this compound could have a role in developing new antibiotics .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
  • Receptor Modulation : It is hypothesized that the piperazine ring enhances binding affinity to certain receptors, potentially modulating signaling pathways associated with cell survival and apoptosis.

Data Table: Biological Activity Summary

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerVarious derivativesInhibition of tumor growth
AntimicrobialSimilar compoundsInhibition of bacterial growth
Enzyme InhibitionKinase inhibitorsReduced cell proliferation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(4-Methylpiperazino)phenyl]-3-oxopropanenitrile
Reactant of Route 2
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3-[4-(4-Methylpiperazino)phenyl]-3-oxopropanenitrile

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